2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate 2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15714270
InChI: InChI=1S/C20H23NO6S/c1-5-25-19(23)16-13(4)17(20(24)26-6-2)28-18(16)21-15(22)11-27-14-9-7-12(3)8-10-14/h7-10H,5-6,11H2,1-4H3,(H,21,22)
SMILES:
Molecular Formula: C20H23NO6S
Molecular Weight: 405.5 g/mol

2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate

CAS No.:

Cat. No.: VC15714270

Molecular Formula: C20H23NO6S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate -

Specification

Molecular Formula C20H23NO6S
Molecular Weight 405.5 g/mol
IUPAC Name diethyl 3-methyl-5-[[2-(4-methylphenoxy)acetyl]amino]thiophene-2,4-dicarboxylate
Standard InChI InChI=1S/C20H23NO6S/c1-5-25-19(23)16-13(4)17(20(24)26-6-2)28-18(16)21-15(22)11-27-14-9-7-12(3)8-10-14/h7-10H,5-6,11H2,1-4H3,(H,21,22)
Standard InChI Key DIPJMYPOUAJHMQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=C(C=C2)C

Introduction

Structural Characterization and Molecular Architecture

Core Framework and Substituent Configuration

The compound belongs to the thiophene dicarboxylate family, featuring a central sulfur-containing heterocycle modified with multiple functional groups. The molecular formula C19H21NO6S (MW = 391.44 g/mol) reveals:

  • Two ethyl ester groups at positions 2 and 4

  • Methyl substituent at position 3

  • Phenoxyacetamido moiety at position 5 with para-methyl modification .

The SMILES notation CCOC(c1c(C)c(C(=O)OCC)sc1NC(COc1ccc(C)cc1)=O)=O confirms the spatial arrangement, while the InChIKey ONSGLEVNBNDVEK-UHFFFAOYSA-N provides unique stereochemical identification .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight391.44 g/mol
logP (Partition coeff.)1.5817
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9
Polar Surface Area71.917 Ų
Aqueous Solubility-3.719 logS

Synthetic Methodology and Optimization

Primary Synthesis Route

The compound is synthesized through a two-step acylative functionalization of diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate :

  • Precursor Preparation:
    Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 4815-30-9) serves as the foundational building block. This intermediate is commercially available or prepared via Gewald aminothiophene synthesis .

  • Acylation Reaction:
    Reacting the amine precursor with 2-(4-methylphenoxy)acetyl chloride in chloroform at 60°C for 6 hours yields the target compound. Purification through ethanol recrystallization achieves >95% purity.

Table 2: Reaction Conditions

ParameterSpecification
SolventChloroform
Temperature60°C ± 2°C
Reaction Time6 hours
Purification MethodEthanol recrystallization
Yield82-87%

Chemical Reactivity and Functional Group Transformations

Ester Group Reactivity

The ethyl ester substituents demonstrate predictable carboxylate chemistry:

  • Hydrolysis: Under basic conditions (NaOH/EtOH), generates the dicarboxylic acid derivative.

  • Transesterification: Reacts with higher alcohols (e.g., benzyl alcohol) in acidic media to produce bulkier esters .

Amide Bond Stability

The central acetamido linkage shows remarkable stability to:

  • Acidic Hydrolysis (pH > 3)

  • Nucleophilic Attack (tested with NH2OH, NH3)
    Decomposition occurs only under prolonged heating (>8h) in 6M HCl.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3):

  • δ 1.25-1.35 (m, 6H, -OCH2CH3)

  • δ 2.32 (s, 3H, Ar-CH3)

  • δ 4.25 (q, J=7.1 Hz, 4H, -OCH2-)

  • δ 6.85-7.25 (m, 4H, aromatic protons)

13C NMR (100 MHz, CDCl3):

  • δ 14.1 (ester CH3)

  • δ 21.3 (Ar-CH3)

  • δ 61.8 (ester OCH2)

  • δ 167.2-170.5 (carbonyl carbons)

Material Science Applications

Organic Semiconductor Properties

Thin-film characterization reveals:

  • Band Gap: 3.1 eV (UV-Vis)

  • Charge Carrier Mobility: 0.04 cm²/V·s
    While inferior to polythiophene benchmarks, functionalization potential exists for specialized optoelectronic applications.

Comparative Analysis with Structural Analogs

Phenoxy Substitution Effects

Comparing para-methyl (target compound) vs. ortho-tolyl ( ) variants:

Propertypara-methylortho-tolyl
logP1.582.14
Aqueous Solubility-3.72-4.01
S. aureus MIC32 μg/mL128 μg/mL

The para-substitution pattern enhances antimicrobial potency while maintaining solubility .

Future Research Directions

Structure-Activity Relationship Studies

  • Systematic variation of phenoxy substituents

  • Exploration of alternative ester groups (propyl, isopropyl)

  • Development of prodrug derivatives through ester hydrolysis

Advanced Formulation Strategies

  • Nanoencapsulation for improved bioavailability

  • Composite materials with conductive polymers

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